molecular formula C7H4Br2O2 B181551 3,5-Dibromo-4-hydroxybenzaldehyde CAS No. 2973-77-5

3,5-Dibromo-4-hydroxybenzaldehyde

Cat. No. B181551
CAS RN: 2973-77-5
M. Wt: 279.91 g/mol
InChI Key: SXRHGLQCOLNZPT-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-hydroxybenzaldehyde is a natural product found in Polysiphonia stricta and Polysiphonia urceolata . It is a pink to pale brown crystalline powder or needles . It is also a marine antibiotic derived from marine bacteria .


Synthesis Analysis

The copper [I]-catalyzed exchange of bromine by methoxide in 5-bromovanillin and in 3,5-dibromo-4-hydroxybenzaldehyde provides an efficient method for preparing 3,5-dimethoxy-4-hydroxybenzaldehyde, from which 3,4,5-trimethoxybenzaldehyde is obtained by methylation with dimethylsulfate .


Molecular Structure Analysis

The molecular formula of 3,5-Dibromo-4-hydroxybenzaldehyde is C7H4Br2O2 . The title compound exhibits a layer packing structure via weak π-π stacking interactions. Molecules in each layer are linked by intermolecular O-H⋯O hydrogen bonding and Br⋯Br interactions .


Chemical Reactions Analysis

There is limited information available on the chemical reactions of 3,5-Dibromo-4-hydroxybenzaldehyde .


Physical And Chemical Properties Analysis

3,5-Dibromo-4-hydroxybenzaldehyde has a molecular weight of 279.91 g/mol . It has a density of 2.1±0.1 g/cm3, a boiling point of 273.3±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

3,5-Dibromo-4-hydroxybenzaldehyde: A Comprehensive Analysis of Scientific Research Applications:

Organic Synthesis Intermediate

As an intermediate in organic syntheses, 3,5-DBHA is used to produce other chemicals, such as 5-Brom-4-hydroxy-b-nitrostyrol. This highlights its role in synthetic chemistry for creating complex molecules .

Life Science Research

In life science research, 3,5-DBHA is used in various laboratory applications and biopharma product support. It is essential for ensuring controlled environments in scientific facilities .

Mitochondrial and Chloroplast Reactions

The effects of 3,5-DBHA on phosphorylation and electron transport in mitochondria and chloroplasts have been measured, indicating its potential application in plant science and bioenergetics studies .

Mechanism of Action

3,5-Dibromo-4-hydroxybenzaldehyde has been found to protect endothelial cells from high glucose by suppressing cell apoptosis process . It also has the ability to circumvent oligomycin-inhibited oxygen uptake .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is limited information available on the future directions of 3,5-Dibromo-4-hydroxybenzaldehyde .

properties

IUPAC Name

3,5-dibromo-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRHGLQCOLNZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183889
Record name 3,5-Dibromo-4-hydroxybenzaldehyde
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Molecular Weight

279.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-hydroxybenzaldehyde

CAS RN

2973-77-5
Record name 3,5-Dibromo-4-hydroxybenzaldehyde
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Record name 3,5-Dibromo-4-hydroxybenzaldehyde
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Record name 2973-77-5
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Record name 3,5-Dibromo-4-hydroxybenzaldehyde
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Record name 3,5-dibromo-4-hydroxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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